molecular formula C8H9N3 B596338 8-Methylimidazo[1,2-A]pyridin-2-amine CAS No. 1260839-78-8

8-Methylimidazo[1,2-A]pyridin-2-amine

Cat. No.: B596338
CAS No.: 1260839-78-8
M. Wt: 147.181
InChI Key: OTUUDLOVJZFIEB-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-A]pyridin-2-amine is a chemical building block based on the privileged imidazo[1,2-a]pyridine (IP) scaffold, a fused bicyclic heterocycle renowned for its versatile applications in medicinal chemistry and drug discovery . This high-purity reagent is provided For Research Use Only and is intended for use in laboratory research to develop novel therapeutic agents. The imidazo[1,2-a]pyridine core is a key structural motif in several clinically approved drugs and is the foundation of numerous investigational compounds . Researchers are particularly interested in IP-based compounds for their potential to modulate critical biological pathways. For instance, novel IP derivatives have demonstrated potent anti-inflammatory and anti-cancer activities by suppressing key signaling pathways such as NF-κB and STAT3, which regulate the expression of inflammatory cytokines and survival genes in cancer cells . Furthermore, this scaffold has shown significant promise in infectious disease research, with certain analogues exhibiting potent activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis , often by targeting the QcrB subunit of the cytochrome bcc complex involved in bacterial energy generation . As a specific derivative, this compound serves as a versatile synthetic intermediate. Its functional groups allow for further chemical modifications, enabling researchers to explore structure-activity relationships and develop new compounds with optimized potency, selectivity, and drug-like properties. This compound is suited for various research applications, including synthetic chemistry, lead optimization, and biological screening in the pursuit of new treatments for cancer, inflammatory diseases, and bacterial infections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUUDLOVJZFIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Functionalization, and Derivatization of 8 Methylimidazo 1,2 a Pyridin 2 Amine Systems

Functional Group Transformations and Modifications

Functional group transformations are essential for modifying the physicochemical properties of the 8-methylimidazo[1,2-a]pyridin-2-amine core. These reactions allow for the introduction of new functionalities, enabling the exploration of structure-activity relationships.

The imidazo[1,2-a]pyridine (B132010) ring is highly susceptible to electrophilic substitution, particularly at the C3 position, which is the most electron-rich carbon atom. Halogenation is a common and efficient method to introduce a reactive handle for further functionalization.

C-H Bromination: Direct bromination of the imidazo[1,2-a]pyridine core can be achieved using various brominating agents. For instance, a facile and transition-metal-free method for the regioselective bromination at the C3 position utilizes sodium bromite (NaBrO₂) as the halogen source. This reaction provides an efficient route to 3-bromo-imidazo[1,2-a]pyridines, which are valuable intermediates for subsequent cross-coupling reactions. nih.gov Other methods employ reagents like N-bromosuccinimide (NBS) or CBr₄. organic-chemistry.org While these examples are on the general scaffold, the electronic properties of the 8-methyl derivative are expected to facilitate similar reactivity.

Table 1. Examples of Bromination Reactions on Imidazo[1,2-a]pyridine Systems.
SubstrateReagent/ConditionsProductReference
2-Phenylimidazo[1,2-a]pyridine (B181562)NaBrO₂, AcOH, 50 °C3-Bromo-2-phenylimidazo[1,2-a]pyridine nih.gov
Imidazo[1,2-a]pyridineCBr₄, NaOH, Toluene, 110 °C3-Bromoimidazo[1,2-a]pyridine organic-chemistry.orgresearchgate.net

Once a bromine atom is installed on the ring (e.g., at C2, C3, or C8), it serves as a versatile leaving group for various nucleophilic substitution and cross-coupling reactions, most notably the Suzuki-Miyaura coupling discussed in section 3.2.1. nih.gov

The electron-rich nature of the imidazo[1,2-a]pyridine system makes it susceptible to oxidation, both metabolically and through synthetic reagents. A related heterocyclic system, imidazo[1,2-a]pyrimidine (B1208166), is known to be rapidly metabolized by the enzyme aldehyde oxidase (AO), which suggests that the imidazo[1,2-a]pyridine core is also prone to such enzymatic oxidation. acs.org

In synthetic chemistry, oxidation reactions are often employed to functionalize the core. Visible light-induced C3 formylation using tetramethylethylenediamine (TMEDA) as a formyl source is an example of an oxidative C-H functionalization. nih.gov Similarly, alkoxycarbonylation at the C3 position can be achieved using carbazates in the presence of an oxidant like (NH₄)₂S₂O₈ under blue LED illumination. nih.gov These reactions introduce valuable carbonyl functionalities that can be further derivatized. Copper-catalyzed aerobic oxidative reactions are also used in the synthesis of the imidazo[1,2-a]pyridine ring itself, indicating the core's stability under certain oxidative conditions while being formed. organic-chemistry.orgorganic-chemistry.org

While the aromatic imidazo[1,2-a]pyridine core is generally stable to mild reducing agents, the pyridine (B92270) portion of the fused ring can be selectively reduced under catalytic hydrogenation conditions. This transformation is highly valuable as it converts the planar aromatic system into a saturated, three-dimensional scaffold, yielding 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines. These saturated analogues are found in numerous bioactive molecules. nih.gov

The direct enantioselective hydrogenation of imidazo[1,2-a]pyridines has been achieved with high efficiency and regioselectivity using a ruthenium/N-heterocyclic carbene (NHC) catalyst. nih.gov This method proceeds without the need for protecting groups on the substrate and tolerates a wide range of functional groups, providing direct access to chiral tetrahydroimidazo[1,2-a]pyridines in excellent yields and enantiomeric ratios. nih.gov The effect of substituents on the pyridine ring has also been studied to determine the structural requirements that may offer resistance to catalytic hydrogenation. tandfonline.com

Table 2. Catalytic Hydrogenation of the Imidazo[1,2-a]pyridine Ring.
SubstrateCatalyst/ConditionsProductKey FeaturesReference
Imidazo[1,2-a]pyridinesRuthenium/NHC Complex, H₂5,6,7,8-Tetrahydroimidazo[1,2-a]pyridinesEnantioselective, Regioselective, High Yield nih.gov

The 2-amino group of the title compound is a key site for derivatization. As a primary amine, it can undergo standard transformations such as acylation to form amides, reaction with isocyanates to form ureas, and alkylation. These modifications are crucial for modulating biological activity.

Furthermore, related imidazo[1,2-a]pyridine systems have been successfully converted into hydrazide derivatives. For example, an O-protected ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can be transformed into its corresponding hydrazide. This hydrazide is a versatile intermediate that can be further converted into acyl azides and subsequently into amides. nih.gov This demonstrates a viable pathway for converting the 2-amino group (or a carboxylate precursor) into a hydrazide, which can then be reacted with various aldehydes or ketones to form hydrazones, a class of compounds with significant biological activities. The synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide derivatives has also been reported, showcasing the utility of this functionality on the scaffold. researchgate.net

Cross-Coupling Reactions for Core Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling significant diversification of the imidazo[1,2-a]pyridine core.

The Suzuki-Miyaura coupling is one of the most effective methods for introducing aryl or heteroaryl substituents onto the this compound framework. This reaction typically involves the coupling of a halogenated (bromo- or iodo-) imidazo[1,2-a]pyridine with an aryl or heteroaryl boronic acid (or its ester) in the presence of a palladium catalyst and a base. acs.org

Halogenated precursors, such as 3-bromo or 8-bromo derivatives, are readily prepared and serve as excellent substrates for this transformation. nih.gov The reaction conditions, including the choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃), and solvent (e.g., DME, Toluene), can be optimized to achieve high yields. Microwave irradiation has been shown to accelerate the reaction, leading to a rapid and efficient synthesis of 6-substituted imidazo[1,2-a]pyridines. acs.org This methodology allows for the construction of a diverse library of biaryl and heterobiaryl compounds, which are of significant interest in drug discovery. nih.gov

Table 3. Examples of Suzuki-Miyaura Coupling on Halogenated Imidazo[1,2-a]pyridine Systems.
Halogenated SubstrateBoronic AcidCatalyst/Base/SolventYieldReference
3-Chloro-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O95% nih.govrsc.org
6-Bromo-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O (MW)96% acs.org
6-Chloro-2-phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O (MW)90% acs.org

Table of Mentioned Chemical Compounds

Table 4. List of Chemical Compounds.
Compound Name
This compound
3-Bromo-imidazo[1,2-a]pyridine
Sodium bromite (NaBrO₂)
N-bromosuccinimide (NBS)
Carbon tetrabromide (CBr₄)
Tetramethylethylenediamine (TMEDA)
Ammonium persulfate ((NH₄)₂S₂O₈)
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate
Imidazo[1,2-a]pyridine-6-carbohydrazide
Aryl boronic acid
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Sodium carbonate (Na₂CO₃)
Potassium carbonate (K₂CO₃)
1,2-Dimethoxyethane (DME)
Toluene
2-Phenylimidazo[1,2-a]pyridine
3-Bromo-2-phenylimidazo[1,2-a]pyridine
Acetic acid (AcOH)
3-Chloro-2-phenylimidazo[1,2-a]pyridine
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
Dioxane
6-Bromo-2-phenylimidazo[1,2-a]pyridine
Ethanol (B145695) (EtOH)
6-Chloro-2-phenylimidazo[1,2-a]pyridine

Other Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the imidazo[1,2-a]pyridine core. Beyond standard Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed transformations have been effectively employed to introduce diverse functional groups, significantly expanding the chemical space of these derivatives.

One notable application is palladium-catalyzed aminocarbonylation, which introduces carboxamide functionalities at various positions of the scaffold. mdpi.comdntb.gov.uanih.gov Research has demonstrated the successful aminocarbonylation of 6- and 8-iodoimidazo[1,2-a]pyridine (B15351950) precursors. mdpi.com Using a recyclable palladium catalyst immobilized on a supported ionic liquid phase (SILP), these iodo derivatives are efficiently converted into their corresponding amides. mdpi.comresearchgate.net In the case of 6-iodo substrates reacting with aliphatic amines, a competition between mono- and double carbonylation was observed, leading to the formation of both amides and α-ketoamides. mdpi.comnih.gov However, careful selection of reaction conditions allows for high selectivity towards either product. mdpi.com This heterogeneous catalytic system offers the advantages of excellent recyclability and low palladium leaching. mdpi.comnih.gov

Table 1: Palladium-Catalyzed Aminocarbonylation of 8-Iodo-2,3-dimethylimidazo[1,2-a]pyridine

Amine Nucleophile Product Yield (%)
Morpholine 8-(Morpholine-4-carbonyl)-2,3-dimethylimidazo[1,2-a]pyridine 95
Pyrrolidine 8-(Pyrrolidine-1-carbonyl)-2,3-dimethylimidazo[1,2-a]pyridine 92
Aniline N-Phenyl-2,3-dimethylimidazo[1,2-a]pyridine-8-carboxamide 88
4-Methylaniline N-(p-tolyl)-2,3-dimethylimidazo[1,2-a]pyridine-8-carboxamide 85

Data sourced from studies on aminocarbonylation of iodoimidazo[1,2-a]pyridines. mdpi.com

Another significant palladium-catalyzed strategy involves the synthesis of phosphine-containing imidazo[1,2-a]pyridine ligands. These ligands are valuable in catalysis, and their synthesis often relies on palladium-mediated P-C bond formation. rsc.orgresearchgate.net One synthetic route begins with the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine (B139424) with arylacetylenes to form 3-aryl-2-iodoimidazo[1,2-a]pyridines. researchgate.net These iodo-intermediates then undergo a palladium-catalyzed phosphination reaction with various phosphines (e.g., diphenylphosphine) to yield the desired 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands. rsc.orgresearchgate.net An alternative pathway involves preparing a 2,3-dihaloimidazo[1,2-a]pyridine intermediate, followed by sequential palladium-catalyzed phosphination and Suzuki cross-coupling reactions to introduce the aryl and phosphino groups. rsc.org

Alkylation and Arylation Reactions

The C3 position of the imidazo[1,2-a]pyridine nucleus is a primary site for electrophilic substitution. A highly efficient method for the C3-alkylation of these systems is the three-component aza-Friedel–Crafts reaction. dntb.gov.uanih.govnih.gov This reaction, often catalyzed by a Lewis acid such as Ytterbium(III) triflate (Y(OTf)3), involves the condensation of an imidazo[1,2-a]pyridine, an aldehyde, and an amine to generate C3-alkylated derivatives in moderate to good yields. nih.govresearchgate.net

This protocol is valued for its operational simplicity, atomic economy, and broad substrate scope, proceeding under a normal air atmosphere without the need for inert gas protection. nih.govnih.govresearchgate.net The methodology demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aromatic aldehydes and the 2-aryl imidazo[1,2-a]pyridine substrates. nih.govmdpi.com This versatility makes the aza-Friedel–Crafts reaction a powerful tool for the rapid synthesis and diversification of imidazo[1,2-a]pyridine libraries with potential biological activities. dntb.gov.uanih.gov

Table 2: Substrate Scope for the Y(OTf)3-Catalyzed Aza-Friedel–Crafts C3-Alkylation

Imidazo[1,2-a]pyridine (Substrate 1) Aldehyde (Substrate 2) Amine (Substrate 3) Yield (%)
2-Phenylimidazo[1,2-a]pyridine 4-Methylbenzaldehyde Morpholine 95
2-Phenylimidazo[1,2-a]pyridine 4-Chlorobenzaldehyde Morpholine 91
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine 4-Methylbenzaldehyde Morpholine 88
2-(4-Methylphenyl)imidazo[1,2-a]pyridine 4-Methylbenzaldehyde Morpholine 92
7-Methyl-2-phenylimidazo[1,2-a]pyridine 4-Methylbenzaldehyde Morpholine 85

Data represents typical yields from studies on the three-component reaction. nih.govmdpi.com

N-alkylation of the imidazo[1,2-a]pyridine system presents a challenge in regioselectivity due to the presence of multiple nitrogen atoms. The fused heterocyclic system contains a pyrrole-like nitrogen and a pyridine-like nitrogen, and alkylation can potentially occur at different positions. fabad.org.tr

Studies on related imidazopyridine scaffolds, such as 4H-imidazo[4,5-b]pyridines and 5H-imidazo[4,5-c]pyridines, have shown that N-alkylation with reagents like 4-methoxybenzyl chloride in the presence of a base (e.g., anhydrous K2CO3 in DMF) predominantly occurs on the nitrogen atoms of the pyridine ring (N4 or N5). fabad.org.trpsychosocial.com The precise determination of the resulting regioisomers often requires advanced NMR techniques, such as 2D-NOESY experiments, to establish spatial proximity between the newly introduced alkyl group and protons on the pyridine ring. fabad.org.tr The regioselectivity can be influenced by steric factors; for instance, substitution on the imidazo[4,5-b]pyridine-4-oxide core can alter the N-1/N-3 alkylation ratio. researchgate.net For the imidazo[1,2-a]pyridine system, careful control of reaction conditions and substrate structure is crucial to achieve selective N-alkylation for further diversification.

Introduction of Diverse Heterocyclic Moieties (e.g., Pyridine, Thiazole, Pyrazole)

Hybrid molecules that incorporate the imidazo[1,2-a]pyridine scaffold with other heterocyclic rings like pyridine, thiazole, or pyrazole are of significant interest in medicinal chemistry. Various synthetic strategies have been developed to create these fused systems.

For the synthesis of imidazopyridinyl-pyridine hybrids, one-pot reactions involving a precursor such as 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine with aldehydes and active methylene compounds like malononitrile or ethyl cyanoacetate have proven effective. researchgate.net

The introduction of a thiazole moiety has been achieved through several routes. One method involves reacting a 3-acetyl-imidazo[1,2-a]pyridine precursor with thiosemicarbazide, followed by cyclization with reagents like ethyl bromoacetate or chloroacetone to form the thiazole ring. researchgate.net This approach has been used to generate a variety of imidazopyridinyl-thiazole hybrids. researchgate.netnih.gov

To synthesize imidazopyridinyl-pyrazole derivatives, a common strategy employs the reaction of a 3-acetyl-imidazo[1,2-a]pyridine with dimethylformamide-dimethylacetal (DMF-DMA), followed by treatment with hydrazine to construct the pyrazole ring. researchgate.net These methods provide reliable pathways to novel hybrid compounds, enabling the exploration of structure-activity relationships. researchgate.net

Strategies for Diversifying Compound Libraries

The generation of diverse chemical libraries based on the imidazo[1,2-a]pyridine scaffold is essential for drug discovery programs. Two primary strategies for achieving this are solid-phase synthesis and multi-component reactions.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the high-throughput generation of compound libraries. acs.orgnih.gov A versatile method has been developed for the solid-phase synthesis of imidazo[1,2-a]pyridine-8-carboxamides. acs.org In this approach, a 2-aminonicotinate precursor is bound to a polymer support. The imidazo[1,2-a]pyridine core is constructed on the resin, followed by further functionalization, such as halogenation at the C3 position. Finally, the polymer-bound intermediates are treated with a diverse array of primary or secondary amines, which cleaves the product from the solid support and simultaneously introduces a new element of diversity. acs.orgnih.gov This "react and release" strategy, combined with high-throughput purification methods, allows for the rapid and efficient creation of large libraries of related compounds. acs.org

Multi-component reactions (MCRs) are another cornerstone of library diversification due to their efficiency and atom economy. The aza-Friedel–Crafts reaction described previously is a prime example, allowing for the combination of three distinct building blocks (an imidazo[1,2-a]pyridine, an aldehyde, and an amine) in a single step to generate molecular complexity. dntb.gov.uanih.gov Similarly, one-pot, three-component condensations involving a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by iodine, can rapidly produce a library of 3-aminoimidazo[1,2-a]pyridines. researchgate.netrsc.org These strategies are highly amenable to combinatorial chemistry and enable the systematic exploration of the chemical space around the privileged imidazo[1,2-a]pyridine core.

Advanced Spectroscopic and Spectrometric Elucidation in Research of 8 Methylimidazo 1,2 a Pyridin 2 Amine Derivatives

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of novel compounds, as well as for identifying impurities and degradation products.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, a crucial step in the characterization of newly synthesized derivatives of 8-methylimidazo[1,2-a]pyridine.

In the synthesis of various imidazo[1,2-a]pyridine (B132010) derivatives, HRMS analysis is routinely employed to confirm the identity of the final products. acs.org For instance, in the development of a series of imidazo[1,2-a]pyrazine (B1224502) derivatives, a related class of compounds, electrospray ionization (ESI)-HRMS was used to confirm the mass of the synthesized molecules. The calculated mass for a specific derivative, C16H17N5O2, was found to be 312.1460, which closely matched the experimentally observed mass of 312.1465 for the protonated molecule [M+H]+. rsc.org This level of precision provides strong evidence for the proposed chemical structure.

The utility of HRMS extends to the analysis of complex mixtures, where it can help to identify unknown components. In pharmaceutical analysis, HRMS is a key technique for the structural characterization of low-level impurities and degradants. americanpharmaceuticalreview.com The process typically involves measuring the molecular weight of the unknown compound with high accuracy, which then allows for the determination of its elemental composition. americanpharmaceuticalreview.com This information, combined with fragmentation data from tandem MS experiments, enables confident structural assignment. americanpharmaceuticalreview.com

Table 1: Predicted Collision Cross Section (CCS) values for (8-methylimidazo[1,2-a]pyridin-2-yl)methanamine (B1449997) Adducts
Adductm/zPredicted CCS (Ų)
[M+H]+162.10257131.8
[M+Na]+184.08451142.8
[M-H]-160.08801134.2
[M+NH4]+179.12911152.9
[M+K]+200.05845139.3
[M+H-H2O]+144.09255124.8
[M+HCOO]-206.09349156.4
[M+CH3COO]-220.10914146.2
[M+Na-2H]-182.06996139.6
[M]+161.09474132.9
[M]-161.09584132.9

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Degradation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in pharmaceutical analysis, combining the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This combination is particularly effective for assessing the purity of synthesized compounds and for identifying and quantifying degradation products. americanpharmaceuticalreview.comrsc.org

The development of robust LC-MS methods is crucial for monitoring the stability of drug substances and products. americanpharmaceuticalreview.com For instance, in the production of mometasone (B142194) furoate, LC-MS was used to detect and characterize low-level impurities. americanpharmaceuticalreview.com Similarly, LC-MS methods have been developed for the analysis of primary aromatic amines in human urine, demonstrating the technique's sensitivity and applicability to complex biological matrices. researchgate.net

In the context of imidazo[1,2-a]pyridine derivatives, LC-MS is employed to ensure the purity of the synthesized compounds and to study their stability under various conditions. A study on pyridine (B92270)/quinoline derivatives bearing an imidazole (B134444)/benzimidazole moiety utilized LC-MS to confirm the structure and purity of the synthesized compounds. researchgate.net The analysis revealed that the observed molecular ions were typically the base peaks in the mass spectra, providing clear evidence of the target molecules. researchgate.net Interestingly, for one amide salt, the LC-MS data indicated the presence of a mixture of two isomers. researchgate.net

The development of new LC-MS/MS methods, which involves tandem mass spectrometry, further enhances the specificity and selectivity of the analysis. A novel LC-MS/MS method was developed for the simultaneous quantification of trace amines and their metabolites in human plasma, highlighting the continuous advancements in this field. rug.nl Such methods are invaluable for understanding the metabolic fate of imidazo[1,2-a]pyridine-based drug candidates.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.

In the characterization of imidazo[1,2-a]pyridine derivatives, IR spectroscopy is used to confirm the presence of key functional groups and to monitor the progress of chemical reactions. For example, in the synthesis of new imidazo[1,2-a]pyridine derivatives, the IR spectra of the starting materials showed characteristic C=O bands in the range of 1654-1679 cm⁻¹. mdpi.com The appearance of a new strong band at 1690-1710 cm⁻¹ in the spectra of the products provided firm support for the successful ring closure reaction. mdpi.com

The IR spectrum of a newly synthesized N-(tert-Butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine derivative showed a strong N-H stretching peak at 3350 cm⁻¹, confirming the presence of the amine functional group. rsc.orgrsc.org Similarly, for other derivatives, the presence of an imidazole ring NH was indicated by bands in the region of 1279-1282 cm⁻¹. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy to aid in the assignment of vibrational bands. researchgate.net By comparing the computed spectrum with the experimental one, a more reliable and detailed understanding of the molecular vibrations can be achieved. researchgate.net

Table 2: Characteristic IR Bands for Imidazo[1,2-a]pyridine Derivatives
Functional GroupWavenumber (cm⁻¹)Reference
C=O (starting material)1654-1679 mdpi.com
C=O (thiazolidine)1690-1710 mdpi.com
N-H (amine)3350 rsc.orgrsc.org
Imidazole ring NH1279-1282 researchgate.net

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a molecule's structure and offers valuable insights into its solid-state packing and intermolecular interactions.

While specific X-ray diffraction data for 8-methylimidazo[1,2-a]pyridin-2-amine was not found in the provided search results, the technique has been successfully applied to related imidazo[1,2-a]pyridine derivatives. An X-ray structure of an imidazo[1,2-a]pyridine-based inhibitor bound to its target enzyme, Mycobacterium tuberculosis glutamine synthetase, revealed the binding mode of this class of compounds. researchgate.net This structural information was crucial for rationalizing the observed structure-activity relationships and for guiding further drug design efforts. researchgate.net

In another study, the absolute configurations of two pairs of enantiomeric coumarin (B35378) derivatives were determined using X-ray diffraction analysis, in conjunction with other spectroscopic techniques. researchgate.net The optimized geometric bond lengths and bond angles obtained from DFT calculations for imidazo[1,2-a]pyridine have been shown to be in good agreement with available X-ray data, further validating the use of computational methods in structural elucidation. researchgate.net

The determination of the crystal structure through X-ray diffraction provides a wealth of information, including bond lengths, bond angles, and torsion angles, which are essential for a complete understanding of the molecule's conformation and its interactions in the solid state.

Structure Activity Relationship Sar Studies of 8 Methylimidazo 1,2 a Pyridin 2 Amine Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of imidazo[1,2-a]pyridine (B132010) analogues is highly sensitive to the position and nature of substituents on the bicyclic ring system. The placement of even a simple methyl group can dramatically alter potency. For instance, in a series of antitubercular agents, the 8-methyl analogue was found to be significantly less potent (MIC = 0.1 μM) compared to the nearly equipotent 6- and 7-methyl analogues (MIC = 0.005 and 0.004 μM, respectively). nih.gov This highlights the critical role of the methyl group's position in determining antimycobacterial activity. nih.gov

The substitution of a methyl group with a chloro group at the 7-position also resulted in a five-fold decrease in activity against Mycobacterium tuberculosis. nih.gov Furthermore, the isosteric replacement of hydrogen with fluorine can have varied effects. While in some cytotoxic and CDK inhibitor series, this replacement did not notably affect activity, the introduction of fluorine-containing groups has been explored to enhance potency and selectivity for targets like phosphodiesterase 2A (PDE2A). researchgate.netmdpi.com The use of an 8-fluoroimidazo[1,2-a]pyridine (B164112) ring as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine (B1208166) has been successfully demonstrated in a GABAA receptor modulator, establishing it as a viable physicochemical mimic. researchgate.net

The electronic properties of substituents also play a crucial role. In a series of antiproliferative pyridine (B92270) derivatives, it was observed that substituting electron-donating methoxy (B1213986) (-OCH3) groups with hydroxyl (-OH) groups, which can act as hydrogen bond donors, significantly enhanced activity. mdpi.com This suggests that the ability to form hydrogen bonds can be a key determinant of the biological effect.

Exploration of Substituents at C2, C3, C6, and C8 Positions

Systematic exploration of substituents at various positions of the imidazo[1,2-a]pyridine core has been a cornerstone of optimizing lead compounds.

C2 Position: Functionalization at the C2 position has been challenging but rewarding. researchgate.net For a series of PI3Kα inhibitors, various amine groups were explored at this position. semanticscholar.org The results indicated that while substitutions like morpholine, 4-methylpiperidine, and 1-methylpiperazine (B117243) were tolerated, they influenced the compound's physicochemical properties and potency. semanticscholar.org In another study on antitubercular agents, it was found that 2-carboxamide (B11827560) imidazo[1,2-a]pyridines showed much weaker activity compared to their 3-carboxamide counterparts, suggesting a potential switch in the mode of action. nih.gov For antimycobacterial activity, the presence of hetero-aryl groups on a C2-phenyl ring generally improved potency. researchgate.net

C3 Position: The C3 position is often a key site for modification. In the development of antitubercular agents, an N-benzylcarboxamide at the C3 position showed potent activity, whereas other modifications like tertiary carboxamides or reversed amides led to a loss of activity. nih.gov For compounds targeting β-amyloid plaques, specific substituents at C3 are crucial for binding. researchgate.net

C6 Position: The C6 position has been shown to be important for the activity of several series of compounds. In the development of the clinical candidate Telacebec (Q203), a 6-chloro substituent on the imidazo[1,2-a]pyridine ring significantly improved potency against both extra- and intracellular M. tuberculosis. nih.gov For PI3Kα inhibitors, modifying the C6 position with either a chloro or a hydrogen substituent was explored to fine-tune activity. semanticscholar.org

C8 Position: The C8 position is critical for the activity of many imidazo[1,2-a]pyridine derivatives. The development of imidazo[1,2-a]pyridine-8-carboxamides has yielded a novel class of selective antimycobacterial agents. nih.govnih.gov In a series of PI3Kα inhibitors, introducing a pyridinephenylsulfonamide at the 8-position was speculated to form a hydrogen bond with the Lys802 residue of the enzyme, which is beneficial for potency. semanticscholar.org Further incorporation of fluoro groups onto this pyridine ring led to a substantial increase in potency. semanticscholar.org

The following table summarizes the effect of substituents at different positions on the biological activity of imidazo[1,2-a]pyridine analogues against various targets.

PositionSubstituentTarget/ActivityEffect on ActivityReference
C2Hetero-aryl on phenyl ringAntimycobacterialImproved potency researchgate.net
C2CarboxamideAntitubercularWeaker activity vs. C3-carboxamide nih.gov
C3N-BenzylcarboxamideAntitubercularPotent activity nih.gov
C6ChloroAntitubercular (Telacebec)Significantly improved potency nih.gov
C6Chloro or HydrogenPI3Kα inhibitionModulated activity semanticscholar.org
C7Chloro (vs. Methyl)Antitubercular5-fold decrease in activity nih.gov
C8Methyl (vs. C6/C7-Methyl)AntitubercularLess potent nih.gov
C8CarboxamideAntimycobacterialNovel lead series nih.gov
C8PyridinephenylsulfonamidePI3Kα inhibitionBeneficial for potency semanticscholar.org

Impact of Scaffold Modifications on Activity and Selectivity

Modifying the core scaffold of imidazo[1,2-a]pyridine has been a strategy to improve activity, selectivity, and overcome drug resistance. In the pursuit of novel FLT3 inhibitors for acute myeloid leukemia, the thiophene (B33073) fragment of a lead compound was replaced with six-membered aromatic rings. nih.gov This modification, combined with other substitutions, led to the discovery of a compound with potent and balanced inhibition against wild-type and mutant FLT3. nih.gov

Isosteric substitution of the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold with quinolin-4-yl or quinolin-3-yl moieties has also been investigated. researchgate.net The quinolin-4-yl substituted compound showed cytotoxic activity and was a selective inhibitor of CDK1/CycA, demonstrating that scaffold hopping can lead to new lead compounds with distinct selectivity profiles. researchgate.net

In the development of dual PI3K/mTOR inhibitors, the core imidazo[1,2-a]pyridine scaffold was maintained while extensive modifications were made to the side chains attached to it. nih.gov This highlights that in some cases, the core scaffold is essential for hinge binding to the target, and optimization is better focused on the peripheral substituents. nih.gov The selectivity of inhibitors can also be dramatically altered through structural modifications. For instance, modifications to a known NEK2 inhibitor based on an imidazo[1,2-a]pyridine-thiophene scaffold successfully eliminated NEK2 activity while retaining and improving FLT3 inhibition, thereby improving the selectivity profile. nih.gov

Structure-Property Relationship (SPR) Investigations

Beyond just biological activity, the optimization of physicochemical properties is crucial for the development of viable drug candidates. Structure-property relationship (SPR) studies focus on how chemical structure influences properties like metabolic stability, permeability, and solubility.

In the development of PI3Kα inhibitors, a systematic SAR study led to a promising compound which was then evaluated for its in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. semanticscholar.org The lead compound demonstrated metabolic stability in rat and human liver microsomes, high permeability in a PAMPA assay, and was not a significant inhibitor of major CYP450 enzymes. semanticscholar.org Similarly, for antitubercular agents, metabolic studies in mouse and human liver microsomes were performed to establish a good structure-property relationship and prioritize compounds for in vivo efficacy testing. nih.gov The introduction of piperidine (B6355638) and piperazine (B1678402) rings between two phenyl rings in one series helped to improve microsomal stability. nih.gov

The following table shows key ADME data for a promising PI3Kα inhibitor (compound 35) with an imidazo[1,2-a]pyridine core. semanticscholar.org

ParameterValue
PI3Kα IC50 (nM)150
T47D cell IC50 (nM)360
Rat Liver Microsome Stability (t1/2, min)>60
Human Liver Microsome Stability (t1/2, min)>60
PAMPA Permeability (Pe, 10^-6 cm/s)18.5

These investigations are essential to ensure that a potent compound also possesses the necessary drug-like properties to be effective in a physiological system.

Pharmacophore Identification and Optimization

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying and optimizing this pharmacophore is a key goal of SAR studies.

For a series of imidazo[4,5-b]pyridine derivatives, which are structural isomers of the imidazo[1,2-a]pyridines, it was found that an unsubstituted amidino group or a 2-imidazolinyl amidino group led to potent and selective antiproliferative activity. nih.gov This suggests that the amidine group is a key pharmacophoric feature for this particular activity. For a series of antimycobacterial imidazo[1,2-a]pyridine-8-carboxamides, it was determined that a primary amine, acting as a hydrogen bond donor, was a crucial feature for activity. researchgate.net

Molecular docking studies are often employed to visualize the binding mode of ligands and understand the pharmacophore. For example, docking studies of imidazopyridine derivatives into the minor groove of DNA helped to rationalize their pharmacological effect. researchgate.net In the development of FLT3 inhibitors, molecular docking suggested that a lead compound might adopt different binding conformations with the wild-type and mutant forms of the enzyme, explaining its retained activity against resistant strains. nih.gov This understanding of the pharmacophore and binding mode is critical for the rational design and optimization of more potent and selective inhibitors.

Pre Clinical Pharmacological and Biological Investigations of 8 Methylimidazo 1,2 a Pyridin 2 Amine and Its Derivatives

Autotaxin (ATX) / Lysophosphatidic Acid (LPA) Axis Modulation

The Autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis is a critical pathway involved in various physiological and pathological processes, including fibrosis, inflammation, and cancer. nih.govresearchgate.net ATX, a secreted enzyme, is the primary producer of LPA in the blood through the hydrolysis of lysophosphatidylcholine (B164491) (LPC). nih.gov Consequently, inhibiting ATX to reduce LPA levels has become a major focus for drug discovery, particularly for fibrotic diseases like idiopathic pulmonary fibrosis (IPF). researchgate.netacs.org Imidazo[1,2-a]pyridine (B132010) derivatives have emerged as a potent class of ATX inhibitors. nih.gov

The initial identification of the imidazo[1,2-a]pyridine series as ATX inhibitors originated from high-throughput screening (HTS) campaigns. nih.gov Subsequent structure-activity relationship (SAR) explorations have been guided by biochemical assays to quantify the inhibitory potency of newly synthesized analogs. A commonly used method is the FS-3 based enzymatic assay, which measures the hydrolysis of a fluorescent LPC analog. nih.govnih.gov

Through these assays, researchers have designed and evaluated numerous derivatives, leading to compounds with significant inhibitory activity. For instance, a series of imidazo[1,2-a]pyridine compounds bearing a urea (B33335) moiety were synthesized and tested, with benzylamine (B48309) derivatives showing particularly high potency. nih.gov One such derivative, compound 20 , which features a 4-hydroxypiperidine (B117109) group, demonstrated an IC₅₀ value of 1.72 nM, surpassing the positive control GLPG1690 (IC₅₀ = 2.90 nM). nih.gov In another study, a hybrid strategy combining the imidazo[1,2-a]pyridine core of GLPG1690 with a benzyl (B1604629) carbamate (B1207046) moiety from another inhibitor, PF-8380, led to the development of compound 19 , a diethanolamine (B148213) derivative with an IC₅₀ of 3.98 nM. nih.gov

Inhibitory Potency of Imidazo[1,2-a]pyridine Derivatives against Autotaxin (ATX)
CompoundDescriptionIC₅₀ (nM)Reference
Compound 20Benzylamine derivative with 4-hydroxypiperidine1.72 nih.gov
Compound 19Diethanolamine urea derivative3.98 nih.gov
GLPG1690Clinical Candidate (Reference)2.90 - 3.72 nih.govnih.gov
PF-8380Reference Inhibitor4.23 nih.gov
Compound 13cDerivative with 1,3-benzodioxole (B145889) and 2-hydroxyethyl piperazine (B1678402)2.7 nih.gov

Beyond direct enzymatic inhibition, the efficacy of these compounds is assessed in more biologically complex systems, such as in plasma-based assays. These tests confirm that the inhibitors can effectively access and inhibit ATX in a more physiological environment. An exploration of the structure-activity relationship of an imidazo[1,2-a]pyridine series led to the identification of compounds that displayed high activity not only in biochemical assays but also in plasma assays. nih.gov The clinical candidate GLPG1690 (Ziritaxestat), which is built on this scaffold, was shown to effectively reduce LPA levels in plasma. acs.org This demonstrates the ability of these compounds to engage the target and exert a functional effect on the ATX/LPA axis in a biological matrix.

The therapeutic potential of ATX inhibitors derived from the imidazo[1,2-a]pyridine scaffold has been validated in animal models of disease, most notably in the bleomycin-induced pulmonary fibrosis model in mice. acs.orgnih.govnih.gov In this model, administration of bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking aspects of human idiopathic pulmonary fibrosis.

Oral administration of lead compounds has shown significant anti-fibrotic effects. For example, compound 19 was found to effectively alleviate lung structural damage and fibrosis at doses of 20 and 60 mg/kg. nih.gov Similarly, compound 20 also mitigated lung structural damage and reduced fibrotic lesions at a 60 mg/kg oral dose. nih.gov The clinical candidate GLPG1690 was also shown to be efficacious in the bleomycin mouse model, reducing extracellular matrix deposition in the lung and lowering the content of LPA 18:2 in bronchoalveolar lavage fluid. acs.org Another optimized derivative, 13c , demonstrated potency that was equivalent or even better than GLPG1690 in reducing the severity of fibrotic tissues and the deposition of the fibrosis biomarker α-SMA in the lung. nih.gov These studies provide strong pre-clinical evidence for the in vivo anti-fibrotic efficacy of this class of compounds.

Understanding how these inhibitors interact with the ATX enzyme is crucial for rational drug design. Co-crystallization studies have provided detailed insights into the binding modes of imidazo[1,2-a]pyridine derivatives. nih.gov A key finding was the discovery of a novel binding mode where a compound from this series occupied the hydrophobic pocket and a connecting channel of the ATX active site. nih.gov Notably, this interaction did not involve the zinc ions located in the catalytic site, which is a mechanism distinct from some other classes of ATX inhibitors. nih.gov

Further studies have elaborated on this allosteric mechanism. nih.gov The binding mode of compound 20 was analyzed, rationalizing its strong performance in enzymatic assays. nih.gov For another potent inhibitor, 13c , modeling suggested that in addition to key hydrogen bonds and π-π stacking interactions, an extra hydrogen bond between the compound's 1,3-benzodioxole oxygen atom and the Phe306 residue of the enzyme provided a strong rationale for its binding conformation and potent inhibitory activity. nih.gov These mechanistic investigations confirm that imidazo[1,2-a]pyridine derivatives can act as powerful, and in some cases allosteric, inhibitors of ATX.

Antimycobacterial Activity Research

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, and the rise of multidrug-resistant (MDR) strains necessitates the discovery of novel therapeutics. nih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of new antimycobacterial agents. nih.govnih.govmdpi.com

Whole-cell screening is a primary strategy for identifying compounds that are active against Mtb within a cellular context, which inherently selects for molecules that can penetrate the complex mycobacterial cell wall. nih.govnih.gov This approach led to the identification of imidazo[1,2-a]pyridine-8-carboxamides as a novel and selective lead series against M. tuberculosis. nih.gov These compounds were found to be active against Mtb but had no activity against either gram-positive or gram-negative pathogens, indicating a selective mechanism of action. nih.gov

Further optimization of a related series, the imidazo[1,2-a]pyridine-3-carboxamides, yielded compounds with exceptional potency. nih.gov Screening against the Mtb H37Rv strain revealed several compounds with minimum inhibitory concentrations (MIC) in the nanomolar range.

In Vitro Potency of Imidazo[1,2-a]pyridine-3-carboxamides Against M. tuberculosis H37Rv
CompoundMIC (μM)Reference
Compound 9≤0.006 nih.gov
Compound 12≤0.006 nih.gov
Compound 16≤0.006 nih.gov
Compound 17≤0.006 nih.gov
Compound 18≤0.006 nih.gov

Notably, compound 18 from this series was tested against a panel of MDR and extensively drug-resistant (XDR) clinical Mtb strains and showed potency that was nearly ten times greater than the clinical candidate PA-824. nih.gov This potent activity against drug-resistant strains suggests that this class of compounds likely inhibits a novel and essential target in Mtb. nih.gov

Activity Against Multidrug-Resistant (MDR-TB) and Extensively Drug-Resistant (XDR-TB) Strains

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global tuberculosis (TB) control efforts, necessitating the development of novel therapeutics. nih.gov Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant promise in this area, exhibiting potent activity against these challenging strains. nih.govresearchgate.net

A notable example is the clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide that has shown effectiveness against both MDR and XDR-TB. nih.gov Further structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine-3-carboxamides have led to the development of compounds with even greater potency. For instance, one of the lead compounds from a series, referred to as compound 4 , displayed excellent activity against a panel of MDR and XDR Mtb strains, with Minimum Inhibitory Concentration (MIC₉₀) values ranging from ≤0.03 to 0.8 μM. nih.gov This potency is superior to that of pretomanid, a recently approved anti-TB drug. nih.gov The consistent efficacy of these compounds across drug-susceptible and resistant strains suggests they operate via a novel mechanism of action that circumvents existing resistance pathways. nih.gov

Target Identification and Validation

Identifying the molecular targets of novel antitubercular agents is crucial for understanding their mechanism of action and for rational drug design. For the imidazo[1,2-a]pyridine class, several key mycobacterial enzymes have been identified and validated as targets.

Pantothenate synthetase (PS), the product of the panC gene, is an essential enzyme in the biosynthesis of pantothenate (vitamin B5), a precursor for coenzyme A. nih.gov This pathway is vital for Mtb and absent in mammals, making it an attractive and specific drug target. nih.gov Genetic studies have confirmed that Mtb strains deficient in the panC gene are unable to establish virulence. nih.gov

Researchers have identified 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides as inhibitors of Mtb pantothenate synthetase. nih.govnih.gov Through virtual screening of compound databases against the crystal structure of mycobacterial PS, followed by synthetic modification, a series of novel analogues were developed. nih.govbohrium.com Among these, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (compound 5b) was the most active, with a half-maximal inhibitory concentration (IC₅₀) of 1.90 ± 0.12 μM against MTB PS. nih.gov The inhibitory activity was confirmed through enzymatic assays that measure the production of adenosine (B11128) monophosphate (AMP). nih.gov

The 2-trans-enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.gov InhA is the primary target for the first-line anti-TB drug isoniazid. However, resistance to isoniazid, often due to mutations in the activating enzyme KatG, has prompted the search for direct InhA inhibitors. nih.gov

Using molecular docking and site identification techniques, novel substituted imidazo[1,2-a]pyridine derivatives have been synthesized and identified as potential InhA inhibitors. researchgate.net Two compounds in particular, 6a and 6k , demonstrated significant anti-TB activity with MIC values of 0.6 μM and 0.9 μM, respectively, which are comparable to isoniazid. researchgate.net This suggests that direct inhibition of InhA by the imidazo[1,2-a]pyridine scaffold is a viable strategy to combat M. tuberculosis. researchgate.net

A primary target for the imidazo[1,2-a]pyridine (IP) class of compounds is the QcrB subunit of the ubiquinol-cytochrome c reductase (cytochrome bc₁ complex). nih.govplos.org This complex is a key component of the electron transport chain, which is central to cellular respiration and energy production (ATP synthesis) in M. tuberculosis. nih.govplos.org The discovery of Telacebec (Q203) as a potent QcrB inhibitor has highlighted this pathway as a promising area for anti-TB drug development. nih.gov

Whole-genome sequencing of M. bovis BCG mutants resistant to IP compounds consistently identified a single nucleotide polymorphism in the qcrB gene, resulting in a T313A amino acid substitution. nih.govplos.orgbohrium.com This mutation conferred cross-resistance to other IP derivatives, confirming QcrB as the common target. nih.govplos.org Further validation came from gene dosage experiments, where overexpression of QcrB in M. bovis BCG led to a significant increase in the MIC of the inhibitors. nih.govplos.org

In Vitro Efficacy Studies in Mycobacterial Cultures

Derivatives of 8-methylimidazo[1,2-a]pyridin-2-amine have shown potent activity against M. tuberculosis in various in vitro assays. High-throughput screening campaigns initially identified the imidazo[1,2-a]pyridine scaffold as a potent inhibitor of both M. tuberculosis and M. bovis BCG. plos.org

Subsequent optimization and synthesis of different series have yielded compounds with nanomolar to low-micromolar activity. For example, a series of imidazo[1,2-a]pyridine inhibitors demonstrated MICs ranging from 0.03 to 5 µM against a panel of M. tuberculosis strains. nih.govplos.org Compounds targeting specific enzymes also showed strong performance. The InhA inhibitors 6a and 6k recorded MICs of 0.6 µM and 0.9 µM against the H37Rv strain, respectively. researchgate.net The pantothenate synthetase inhibitor N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) had an MIC of 4.53 µM against M. tuberculosis. nih.gov The development of imidazo[1,2-a]pyridine-3-carboxamides yielded compounds with exceptional potency, with five showing an impressive MIC₉₀ of ≤0.006 μM against Mtb. nih.gov

In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives Against M. tuberculosis
Compound/SeriesTargetMIC (μM)Strain(s)Reference
Imidazo[1,2-a]pyridine Inhibitors (1-4)QcrB0.03 - 5M. tuberculosis Panel nih.govplos.org
Imidazo[1,2-a]pyridine-3-carboxamides (Compound 4)QcrB≤0.03 - 0.8 (MIC₉₀)MDR/XDR Mtb nih.gov
N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b)Pantothenate Synthetase4.53M. tuberculosis nih.gov
Compound 6aInhA0.6M. tuberculosis H37Rv researchgate.net
Compound 6kInhA0.9M. tuberculosis H37Rv researchgate.net

In Vivo Efficacy Studies in Mycobacterial Infection Models

The promising in vitro activity of imidazo[1,2-a]pyridine derivatives has been translated into in vivo efficacy in animal models of tuberculosis. Early studies in an acute murine model of TB infection established that the imidazo[1,2-a]pyridine series possessed bacteriostatic activity. nih.govplos.org

More detailed in vivo studies were conducted with the clinical candidate Telacebec (Q203). In an acute TB mouse model using BALB/c mice infected with M. tuberculosis H37Rv, Telacebec demonstrated a significant, dose-dependent reduction in bacterial load after four weeks of treatment. nih.gov A recent study on a novel lead candidate derived from a pyridine (B92270) carboxamide scaffold, which was optimized from an initial imidazo[1,2-a]pyridine hit, also showed the ability to inhibit M. tuberculosis growth in a chronic mouse model of infection. nih.gov

In Vivo Efficacy of Telacebec (Q203) in an Acute Murine TB Model
Dose (mg/kg)Treatment DurationBacterial Load ReductionReference
0.44 weeks90% nih.gov
2.04 weeks99% nih.gov
10.04 weeks99.9% nih.gov

Antimicrobial Activity against Bacterial Pathogens

Derivatives of the imidazo[1,2-a]pyridine class have demonstrated notable activity against a range of bacterial pathogens, including those resistant to multiple drugs. nih.gov This has spurred research into their potential as a foundation for new antibacterial agents. nih.gov

In Vitro Susceptibility Testing

The antibacterial potential of imidazo[1,2-a]pyridine derivatives has been evaluated through in vitro susceptibility tests against various bacterial strains. A study on the halogenation of 2-methylimidazo[1,2-a]pyridine (B1295258) revealed that 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide exhibited antimicrobial properties against Staphylococcus aureus. nih.gov This compound was shown to suppress the growth of Staphylococcus aureus at concentrations of 2700 and 675 μg/ml. nih.gov

Further research into a series of 14 imidazo[1,2-a]pyridine-3-carboxamides showed significant potency against Mycobacterium tuberculosis H37Rv. google.com Twelve of these compounds displayed minimum inhibitory concentrations (MICs) of ≤1 μM against replicating bacteria. google.com Notably, five of these derivatives demonstrated exceptionally low MIC values of ≤0.006 μM. google.com The activity of these compounds extended to multi-drug resistant (MDR) and extensively drug-resistant (XDR) clinical strains of M. tuberculosis, with one derivative surpassing the potency of the clinical candidate PA-824 by nearly tenfold. google.com

Another study focused on 3-amino-6-floroimidazo[1,2-a]pyridine derivatives and their efficacy against five bacterial strains. One compound in this series recorded a MIC of 15.625 µg/ml against E. coli and showed better performance than Gentamicin against K. pneumoniae.

Table 1: In Vitro Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Class Bacterial Strain Activity (MIC) Reference
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide Staphylococcus aureus 675-2700 µg/ml nih.gov
Imidazo[1,2-a]pyridine-3-carboxamides (5 compounds) Mycobacterium tuberculosis H37Rv ≤0.006 µM google.com
Imidazo[1,2-a]pyridine-3-carboxamides (12 compounds) Mycobacterium tuberculosis H37Rv ≤1 µM google.com
3-amino-6-floroimidazo[1,2-a]pyridine derivative (Compound 91) E. coli 15.625 µg/ml

Mechanism of Action Studies (e.g., GlcN-6-P synthase enzyme binding)

Investigations into the mechanism of action of imidazo[1,2-a]pyridine derivatives have pointed towards multiple cellular targets. Molecular docking studies on pyrazolo-imidazopyridine conjugates, which have shown significant bactericidal activity, have been conducted against the glucosamine-6-phosphate (GlcN-6-P) synthase enzyme, suggesting this as a potential target. This enzyme is crucial for the synthesis of the bacterial cell wall.

In the context of antitubercular activity, some imidazo[1,2-a]pyridines are believed to inhibit ATP homeostasis by targeting QcrB, which is the b subunit of the electron transport ubiquinol (B23937) cytochrome C reductase. google.com Furthermore, functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for Mycobacterium tuberculosis glutamine synthetase. One such derivative, compound 4n, was found to be a potent inhibitor with an IC50 of 0.38 +/- 0.02 microM, significantly more potent than known inhibitors like L-methionine-SR-sulfoximine.

Anticancer Research Applications

The imidazo[1,2-a]pyridine scaffold is a key feature in a number of compounds investigated for their anticancer properties. Research has highlighted their ability to inhibit critical cellular pathways involved in cancer progression.

Kinase Inhibitory Potential (e.g., FLT3, PI3K, EphB4)

Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of several protein kinases implicated in oncology.

FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a validated therapeutic target in acute myeloid leukemia (AML). An imidazo[1,2-a]pyridine-pyridine derivative, compound 24, was found to be a potent inhibitor of FLT3 with internal tandem duplication (FLT3-ITD) and its clinically relevant mutants, including those resistant to the drug gilteritinib. Similarly, a series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as type-I inhibitors of FLT3, showing promise in overcoming resistance to existing therapies.

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer. A novel series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were designed as PI3Kα inhibitors. One compound, 13k, demonstrated potent inhibition of PI3Kα with an IC50 value of 1.94 nM. This inhibition led to cell cycle arrest and apoptosis in cancer cells. Another study showed that a novel imidazo[1,2-a]pyridine compound, IP-5, can cause potent dual inhibition of the PI3K/Akt signaling pathway.

EphB4 Inhibition: The EphB4 receptor tyrosine kinase is involved in angiogenesis and is upregulated in several cancers. A series of imidazo[1,2-a]pyrazine (B1224502) diarylureas have been discovered that exhibit nanomolar potency for the EphB4 receptor.

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Derivative Class Target Kinase Activity (IC50) Reference
Imidazo[1,2-a]pyridine-pyridine derivative (Compound 24) FLT3-ITD Potent and balanced inhibition
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative (Compound 13k) PI3Kα 1.94 nM
Imidazo[1,2-a]pyrazine diaryl ureas EphB4 Nanomolar potency

In Vitro Cytotoxic and Antiproliferative Activity in Cell Lines

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been further substantiated by their cytotoxic and antiproliferative effects in various cancer cell lines.

A study investigating three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line found that IP-5 and IP-6 had strong cytotoxic impacts with IC50 values of 45µM and 47.7µM, respectively. In another study, a derivative of 8-methyl-imidazo[1,2-a]pyridine, specifically 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), showed dose-dependent cytotoxic effects in MDA-MB-231 and SKOV3 breast and ovarian cancer cell lines.

Furthermore, a series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines were synthesized and evaluated for their cytotoxic activity. One of the quinolin-4-yl-substituted compounds demonstrated cytotoxic activity and was found to be a selective inhibitor of CDK1/CycA over CDK2/CycB.

Table 3: In Vitro Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Derivative Cell Line Activity (IC50) Reference
IP-5 HCC1937 (Breast Cancer) 45 µM
IP-6 HCC1937 (Breast Cancer) 47.7 µM
IP-7 HCC1937 (Breast Cancer) 79.6 µM
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) MDA-MB-231 (Breast Cancer) Significant at ≥30 µM
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) SKOV3 (Ovarian Cancer) Significant at ≥40 µM

Other Emerging Biological Activities in Research Contexts

Beyond antimicrobial and anticancer applications, derivatives of the imidazo[1,2-a]pyridine scaffold have been explored for other potential therapeutic uses.

One area of investigation is their role as anti-ulcer agents. Research into 3-substituted imidazo[1,2-a]pyridines has shown that while some compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties in preclinical models.

More recently, a derivative of 8-methylimidazo[1,2-a]pyridine, GLPG1690 (2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile), has been identified as a first-in-class autotaxin inhibitor. Autotaxin is an enzyme involved in the production of lysophosphatidic acid, which has been implicated in diseases such as idiopathic pulmonary fibrosis. GLPG1690 was shown to be efficacious in a preclinical model of pulmonary fibrosis.

Antiviral Properties

Derivatives of the imidazo[1,2-a]pyridine class have demonstrated notable antiviral activity in preclinical studies. researchgate.net Research has particularly focused on their efficacy against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). researchgate.net

Structure-activity relationship (SAR) studies on dibromoimidazo[1,2-a]pyridines equipped with a thioether side chain have been conducted to understand the chemical features essential for their antiviral effects. nih.gov These studies identified hydrophobicity (logP) as a critical factor influencing the antiviral potency of these compounds. nih.gov By analyzing these relationships, it has become possible to predict the antiviral activity of new derivatives based on their structural and physicochemical properties. nih.gov The broad investigation into this class of compounds continues to highlight their potential as a source for new antiviral agents. nih.govbeilstein-journals.org

Anti-inflammatory Effects

The imidazo[1,2-a]pyridine scaffold is a key component in compounds exhibiting significant anti-inflammatory properties. nih.govresearchgate.net These derivatives are known to exert their effects by modulating key inflammatory pathways and mediators. nih.govnih.gov

One of the primary mechanisms behind the anti-inflammatory action of these compounds is the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). elsevierpure.commdpi.com For instance, a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, demonstrated the ability to suppress the nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways in cancer cell lines. nih.gov This suppression leads to a downstream reduction in the expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govelsevierpure.com

Molecular docking studies have shown that the MIA derivative can bind to the p50 subunit of NF-κB. nih.gov Further investigation revealed that MIA treatment increased the expression of the inhibitory protein IκBα and reduced the levels of inflammatory cytokines. nih.gov The anti-inflammatory potential of certain imidazol-5-yl pyridine derivatives has been linked to their ability to inhibit p38α/MAPK14 kinase, a key regulator in the biosynthesis of inflammatory cytokines. elsevierpure.com

The table below summarizes the inhibitory activity of a representative imidazo[1,2-a]pyridine derivative on key inflammatory mediators.

CompoundTargetCell LineIC₅₀
Compound 11d (imidazol-5-yl pyridine derivative) p38α kinase-45 nM elsevierpure.com
TNF-α ProductionRAW 264.778.03 nM elsevierpure.com
IL-1β ProductionRAW 264.782.15 nM elsevierpure.com
IL-6 ProductionRAW 264.717.6 µM elsevierpure.com
PGE₂ ProductionRAW 264.70.29 µM elsevierpure.com
NO ProductionRAW 264.70.61 µM elsevierpure.com

Beta-Amyloid Formation Inhibition

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation process is a major therapeutic strategy. High-throughput screening of small molecule libraries has been employed to identify novel inhibitors of Aβ aggregation. nih.gov

In one such screening of 65,000 small molecules, a compound designated D737 was identified as a potent inhibitor of Aβ42 aggregation. nih.gov This compound was found to effectively inhibit the formation of Aβ42 oligomers and fibrils, which are implicated in neuronal toxicity. nih.gov The inhibition of fibril formation was confirmed using methods such as Thioflavin T (ThT) fluorescence assays and electron microscopy. nih.gov While the specific structure of D737 is presented in the study, its classification as an this compound derivative requires direct confirmation. The discovery, however, underscores the potential for small molecules, including heterocyclic structures, to interfere with the pathogenic cascade in Alzheimer's disease. nih.govnih.gov

Antioxidant Properties

Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for their antioxidant capabilities. researchgate.net Oxidative stress is a pathological process involved in many diseases, and compounds that can mitigate it are of significant therapeutic interest.

In some contexts, imidazo[1,2-a]pyridine derivatives have been assessed for their ability to act as general antioxidants. nih.gov For example, the potential of a compound to protect against oxidative stress induced by hydrogen peroxide can be evaluated in cell-based assays. nih.gov Conversely, some studies have synthesized and evaluated chalcogenated (sulfenylated and selenylated) imidazo[1,2-a]pyridines for their pro-oxidant abilities in the context of cancer therapy. mdpi.com One such derivative, MRK-107, was found to induce oxidative stress in chronic myeloid leukemia cells by increasing lipid peroxidation and decreasing the levels of reduced glutathione (B108866) (GSH), ultimately leading to decreased cell proliferation and increased cell senescence. mdpi.com This dual potential for both antioxidant and pro-oxidant activity, depending on the specific chemical structure and cellular context, highlights the complex biological activity of the imidazo[1,2-a]pyridine class.

Antileishmanial and Antiprotozoal Activity

The imidazo[1,2-a]pyridine core is recognized as a promising pharmacophore for the development of new agents against parasitic protozoa, including Leishmania species. nih.govnih.gov Numerous studies have synthesized and tested derivatives of this scaffold, revealing potent activity against both the promastigote and amastigote stages of the parasite. nih.govresearchgate.net

For example, a 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine was reported to have better activity against Leishmania donovani promastigotes than the established drugs miltefosine (B1683995) and pentamidine. nih.gov Another series of 2,3-diarylimidazo[1,2-a]pyridines yielded a compound, 2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine, which was highly effective against the amastigote stage of Leishmania major. nih.gov The introduction of a nitro group into the structure has been correlated with enhanced antileishmanial activity. researchgate.net

In addition to activity against Leishmania, some imidazo[1,2-a]pyridine-based compounds have shown efficacy against other protozoa like Trypanosoma cruzi and Toxoplasma gondii. nih.govresearchgate.net The mechanism of action for some of these compounds is thought to involve the inhibition of essential parasite enzymes, such as trypanothione (B104310) reductase. researchgate.netsci-hub.se

The table below presents the activity of several imidazo[1,2-a]pyridine derivatives against various protozoal parasites.

CompoundTarget OrganismActivity (IC₅₀)
2-phenyl-3-(p-tolyl)imidazo[1,2-a]pyridine (2) Leishmania major amastigotes4 µM nih.gov
C2, C3, C7-trisubstituted imidazo-pyridine (3) Leishmania major0.2 µM nih.gov
Imidazo-pyridine-based compound (4) Trypanosoma cruzi amastigotes56.2 µM nih.gov
Compound 8e Leishmania major promastigotes11.7 µg/mL researchgate.net
Compound 8e Leishmania major amastigotes13.2 µg/mL researchgate.net
Compound 10d Leishmania majorSignificant Activity sci-hub.se

Computational and Theoretical Chemistry Studies of 8 Methylimidazo 1,2 a Pyridin 2 Amine

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

While specific binding affinity data for 8-Methylimidazo[1,2-A]pyridin-2-amine is not extensively documented in publicly available literature, studies on analogous imidazo[1,2-a]pyridine (B132010) derivatives provide valuable insights into the potential of this class of compounds. For instance, molecular docking studies on various imidazo[1,2-a]pyridine hybrids have been conducted to predict their binding energies with protein targets. In a study involving novel imidazo[1,2-a]pyridine hybrids, the binding affinities (S score) were calculated for their interaction with the human leukotriene A4 hydrolase (LTA4H). One of the most potent compounds in this series, HB7, exhibited a strong binding affinity with a score of -11.237 kcal/mol. chemmethod.com Another research focusing on anti-tubercular agents identified an imidazo[1,2-a]pyridine derivative (IPA-6) with high potency, and its docking studies are a key part of its analysis, suggesting strong binding to its target. nih.gov These findings suggest that the imidazo[1,2-a]pyridine core, and by extension this compound, is a promising scaffold for developing ligands with high binding affinities to various protein targets.

Table 1: Representative Binding Affinities of Imidazo[1,2-a]Pyridine Derivatives This table presents data for analogous compounds to illustrate the binding potential of the imidazo[1,2-a]pyridine scaffold.

The interaction of drug candidates with transport proteins like serum albumin is a critical factor in their pharmacokinetic profile. Bovine Serum Albumin (BSA) is often used as a model protein for such studies due to its structural homology with Human Serum Albumin (HSA). bohrium.com Spectroscopic and molecular docking techniques are employed to investigate these interactions. For instance, studies on pyridine (B92270) derivatives have shown that they can bind to BSA, often in a 1:1 stoichiometry, through static interactions. researchgate.net The binding is typically a spontaneous process driven by van der Waals forces and hydrogen bonding. researchgate.net The quenching of BSA's intrinsic fluorescence upon the addition of a ligand indicates an interaction and the formation of a ligand-BSA complex. mdpi.comnih.gov Although direct studies on this compound are not available, research on similar heterocyclic compounds suggests that it would likely bind to BSA, influencing its distribution and availability in a biological system. bohrium.comresearchgate.netmdpi.comsci-hub.se

A significant outcome of molecular docking studies is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions are crucial for the stability of the ligand-protein complex. Studies on various imidazo[1,2-a]pyridine derivatives have revealed common interaction patterns. For example, in the docking of a potent anti-tubercular imidazo[1,2-a]pyridine derivative with Mycobacterium tuberculosis cytochrome bc1 complex, π–π stacking interactions with Tyr389 and Trp312 residues were identified as key for binding. researchgate.net In another study, novel imidazo[1,2-a]pyridine hybrids were found to interact with key amino acid residues in the active site of human LTA4H. chemmethod.com These findings highlight the ability of the imidazo[1,2-a]pyridine scaffold to form specific and strong interactions within a protein's active site, a property that is likely shared by this compound.

Table 2: Key Amino Acid Interactions for Imidazo[1,2-a]Pyridine Derivatives This table showcases interactions for analogous compounds, providing a model for the potential interactions of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules.

DFT has become a powerful tool for investigating the structural and spectral properties of organic compounds. nih.gov For imidazo[1,2-a]pyridine derivatives, DFT calculations are used to optimize molecular structures and to determine global and local chemical reactivity parameters. nih.gov These parameters, such as total energy, electrophilicity, chemical hardness, and electronic chemical potential, provide insights into the stability and reactivity of the molecules. nih.gov While specific DFT studies on this compound are not prominent in the literature, research on the broader class of imidazo[1,2-a]pyridines has demonstrated the utility of DFT in understanding their chemical behavior. nih.gov For instance, DFT calculations at the B3LYP/6-311G++(d,p) level of theory have been successfully applied to investigate the reactivity of various imidazo[1,2-a]pyridine derivatives. nih.gov The rise of machine learning interatomic potential (ML-IAP) technology, which can faithfully express DFT, offers a promising avenue for efficiently studying a wide range of organic compounds, including those with amine groups. arxiv.org

The analysis of a molecule's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding its chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov For imidazo[1,2-a]pyridine systems, the HOMO and LUMO energies are calculated using methods like Koopmans' theorem and the Parr approximation. nih.gov These calculations help in understanding the electron-donating and electron-accepting capabilities of the molecule, which are crucial for its interaction with biological targets. The imidazo[1,2-a]pyridine scaffold is known for its unique physicochemical characteristics, partly due to its similarity to naturally occurring purines. mdpi.com The electronic structure of this bicyclic framework is a key determinant of its diverse biological activities. mdpi.com

Table 3: Chemical Compounds Mentioned

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the reaction mechanisms for the synthesis of the imidazo[1,2-a]pyridine scaffold. Several synthetic routes have been explored and their underlying mechanisms detailed through theoretical calculations.

One of the most prominent methods for synthesizing 3-amino-imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) reaction , a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. acs.org Computational studies have investigated the mechanism of this reaction, confirming the initial formation of an imine from the aldehyde and the 2-aminopyridine (B139424). nih.gov This is followed by an attack from the isocyanide to form a nitrilium intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final product. nih.gov The use of Lewis acid catalysts like scandium(III) triflate has been shown to promote the reaction, a finding supported by both experimental and computational evidence. acs.orgnih.gov Mechanistic insights have also revealed the crucial role of solvents, such as methanol, which can act as a cocatalyst, influencing the reaction pathway and accelerating key steps. nih.gov

Other synthetic methodologies have also been clarified through computational studies:

Iodine-Catalyzed Reactions: Molecular iodine can catalyze the synthesis of 2-substituted imidazo[1,2-a]pyridines from pyridines and oxime esters. The proposed mechanism involves iodine triggering the cleavage of the N–O bond in the oxime ester to generate reactive iminyl radicals that then couple with the pyridine. nih.gov

Copper-Catalyzed Aerobic Oxidative Synthesis: A CuI-catalyzed reaction between 2-aminopyridines and acetophenones proceeds via a catalytic Ortoleva-King type reaction to form imidazo[1,2-a]pyridines. beilstein-journals.org

Post-GBB Transformation Strategy: A practical approach for creating complex fused heterocyclic systems involves a GBB reaction followed by a gold-catalyzed intramolecular cyclization. The proposed mechanism for this transformation involves a 6-exo-dig cyclization followed by a retro-ene reaction. nih.gov

DFT calculations have also been used to study the electronic properties and reactivity of imidazo[1,2-a]pyridine derivatives. These studies compute parameters like HOMO-LUMO energy gaps, chemical hardness, and electronic chemical potential to understand the stability and reactivity of these molecules. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the behavior of imidazo[1,2-a]pyridine derivatives when interacting with biological targets, providing insights into their conformational dynamics and binding stability. These simulations are crucial for understanding the therapeutic potential of these compounds.

In one study, MD simulations were performed on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues targeting the pantothenate synthetase of Mycobacterium tuberculosis. A 1.2 ns simulation showed stable interactions between the ligand and the protein's active site. Analysis of the root-mean-square fluctuation (RMSF) of the protein indicated local conformational changes upon ligand binding. nih.gov

Another significant study utilized extensive MD simulations to investigate a novel imidazo[1,2-a]pyridine derivative, 2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine, as an inhibitor of the oncogenic KRASG12D protein. researchgate.net The key findings from these simulations include:

Conformational Shifts: The compound was shown to induce a conformational shift in the switch-I and switch-II regions of the KRAS protein, effectively moving it to a stable, inactive, "off-like" state. researchgate.net

Binding Stability: Sequential MD simulations and binding free energy calculations revealed that the hit compounds possess high binding free energy and maintain stable polar interactions with key residues of the protein.

Principal Component Analysis (PCA): PCA of the simulation trajectories confirmed the stability of the compound-protein complex and validated the transition from an "on" to an "off" state. researchgate.net

These simulations provide strong evidence for the inhibitory mechanism of this class of compounds and support their potential for development as anticancer agents. researchgate.net

In Silico ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are a critical component of modern drug discovery, allowing for the early assessment of the drug-like properties of a compound. Numerous studies have performed ADMET predictions for various imidazo[1,2-a]pyridine derivatives to guide the design of new therapeutic agents.

These computational evaluations generally focus on understanding the pharmacokinetic and pharmacodynamic properties to optimize compound design rather than determining clinical outcomes. Key predicted properties often include:

Lipinski's Rule of Five: This rule assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Many newly designed imidazo[1,2-a]pyridine derivatives have been shown to have zero violations of these rules, indicating good potential for oral bioavailability.

Gastrointestinal (GI) Absorption: Predictions often indicate a high rate of gastrointestinal absorption for these compounds.

Toxicity Predictions: Parameters such as carcinogenicity and cytotoxicity are frequently predicted. In several studies, designed imidazo[1,2-a]pyridine derivatives were predicted to be non-toxic and inactive in terms of carcinogenicity.

Blood-Brain Barrier (BBB) Penetration: Depending on the therapeutic target, the ability to cross the BBB is a crucial parameter that is often evaluated.

Cytochrome P450 (CYP) Inhibition: Predictions on the inhibition of CYP enzymes (e.g., CYP2D6) are important for assessing potential drug-drug interactions.

The table below summarizes typical ADMET properties predicted for various imidazo[1,2-a]pyridine derivatives from different research studies.

Study FocusPredicted PropertyGeneral Finding
Anti-tubercular Agents Lipinski's Rule of FiveZero violations observed for newly designed ligands.
Gastrointestinal AbsorptionHigh absorption rate predicted.
CarcinogenicityPredicted to be non-carcinogenic.
CytotoxicityPredicted to be inactive (non-toxic).
General Drug-Likeness Human Oral AbsorptionFound to be very good for the dataset of molecules. nih.gov
QPlogPo/w (Octanol/Water Partition Coefficient)Values typically fall within acceptable drug-like ranges. nih.gov
QPPCaco (Predicted Caco-2 cell permeability)Often predicted to be high, suggesting good gut-blood barrier permeation. nih.gov

These in silico studies are invaluable for prioritizing which newly designed compounds should be synthesized and subjected to further experimental testing, thereby streamlining the drug discovery process. researchgate.net

Future Research Directions and Translational Potential of 8 Methylimidazo 1,2 a Pyridin 2 Amine Analogues

Design and Synthesis of Novel Derivatives with Enhanced Properties

The design and synthesis of novel derivatives are centered on optimizing therapeutic efficacy and drug-like properties. Structure-activity relationship (SAR) studies are crucial for guiding the modification of the imidazo[1,2-a]pyridine (B132010) core. researchgate.netresearchgate.net For instance, in the development of antituberculosis agents, initial SAR studies on imidazo[1,2-a]pyridine amides (IPAs) focused on the 3-carboxamide position. nih.gov Further exploration of substituents at the C2 and C6 positions led to compounds with significantly improved potency against both extra- and intracellular Mycobacterium tuberculosis. nih.gov

Similarly, in the pursuit of anticancer agents, the synthesis of 2,6,8-substituted imidazopyridine derivatives has yielded potent inhibitors of the PI3K/mTOR pathway. acs.org The strategic introduction of different functional groups aims to enhance target binding, improve pharmacokinetic profiles, and increase selectivity. For example, the introduction of bulky and more lipophilic biaryl ethers into the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) structure resulted in nanomolar potency against multidrug-resistant tuberculosis strains. rsc.org Another study found that diarylamide and diarylurea derivatives of the imidazo[1,2-a]pyridine scaffold expressed submicromolar IC50 values against human melanoma cells. nih.gov

Table 1: Examples of Imidazo[1,2-a]pyridine Derivatives and Their Biological Activities
Compound/SeriesModification/StrategyTarget/ActivityKey FindingsReference
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs)SAR exploration at C2, C3, and C6 positionsAntitubercular (Mtb)2-ethyl-6-chloro substitution significantly improved potency. Bulky, lipophilic side chains enhanced activity. nih.gov
Diarylurea/Diarylamide DerivativesAddition of diarylurea/diarylamide moietiesAntiproliferative (Melanoma)Several compounds demonstrated IC50 values below 0.06 μM against A375P melanoma cells. nih.gov
Compound 5j3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] substitutionCOX-2 InhibitionPotent COX-2 inhibition (IC50 = 0.05 μM) and notable in vivo analgesic activity. nih.gov
Compound 15a2,6,8-substituted imidazopyridinePI3K/mTOR Dual InhibitionPotent dual inhibitor with excellent kinase selectivity and significant in vivo tumor growth inhibition. acs.org
MBM-55Structure-based designNek2 InhibitionHighly potent (IC50 = 1.0 nM) and selective Nek2 inhibitor with in vivo antitumor activity. nih.gov

Exploration of New Biological Targets and Pathways

A significant area of future research involves identifying and validating new biological targets for 8-Methylimidazo[1,2-A]pyridin-2-amine analogues. The versatility of the imidazo[1,2-a]pyridine scaffold allows it to bind to a wide range of biological targets, opening therapeutic possibilities across different diseases. chemrxiv.org

Initially recognized for their activity against targets like the proton pump, research has expanded to include a diverse array of enzymes and signaling pathways. researchgate.net In oncology, these analogues have been developed as potent inhibitors of several critical pathways:

PI3K/Akt/mTOR Pathway : This pathway is frequently overactive in cancer, and dual PI3K/mTOR inhibitors based on the imidazo[1,2-a]pyridine scaffold have shown significant promise. acs.orgnih.govnih.gov

Receptor Tyrosine Kinases : Analogues have been designed to inhibit kinases such as c-Met, which plays a role in cancer progression and drug resistance. nih.gov

Cyclooxygenase-2 (COX-2) : Selective COX-2 inhibitors have been developed for their anti-inflammatory and potential anticancer effects. nih.gov

NIMA-Related Kinase 2 (Nek2) : Potent and selective Nek2 inhibitors have been discovered, showing effective antitumor activity by inducing cell cycle arrest and apoptosis. nih.gov

STAT3/NF-κB Pathway : Some derivatives have been shown to modulate this inflammatory pathway, which is implicated in the progression of breast and ovarian cancers. nih.gov

In infectious diseases, particularly tuberculosis, a key target is the cytochrome bc1 complex (QcrB), which is essential for energy metabolism in Mycobacterium tuberculosis. rsc.org Other identified targets include pantothenate synthetase, another vital enzyme for mycobacterial survival. nih.gov

Mechanistic Studies at the Molecular and Cellular Level

Understanding the precise mechanisms by which these analogues exert their effects is paramount for their development as therapeutic agents. Future research will increasingly focus on detailed molecular and cellular studies. Current investigations have revealed that imidazo[1,2-a]pyridine derivatives can induce a variety of cellular responses.

In cancer cells, observed mechanisms include the inhibition of critical signaling cascades like the AKT/mTOR pathway. nih.gov This inhibition leads to downstream effects such as cell cycle arrest and the induction of apoptosis. nih.govnih.gov For example, one study demonstrated that a novel imidazo[1,2-a]pyridine derivative inhibits the phosphorylation of AKT and mTOR, key proteins in the survival pathway of melanoma and cervical cancer cells. nih.gov Another study showed that potent Nek2 inhibitors based on this scaffold effectively halt cancer cell proliferation by arresting the cell cycle and triggering programmed cell death. nih.gov

Computational methods are integral to these mechanistic studies. Molecular docking is widely used to predict the binding modes of these compounds within the active sites of their target proteins, such as COX-2 or the mycobacterial enzyme QcrB. rsc.orgnih.gov These computational predictions help to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors.

Development of Advanced Synthetic Methodologies

The advancement of synthetic organic chemistry is providing more efficient, sustainable, and versatile methods for creating libraries of imidazo[1,2-a]pyridine derivatives. rsc.org Future efforts will likely move away from traditional condensation reactions toward more sophisticated strategies.

Modern synthetic approaches that are gaining prominence include:

Visible Light-Induced Functionalization : This green chemistry approach allows for the direct C-H functionalization of the imidazo[1,2-a]pyridine core, enabling the introduction of various functional groups with high precision and atom economy under mild conditions. nih.gov

Multicomponent Reactions (MCRs) : Reactions like the Groebke–Blackburn–Bienaymé reaction provide a "one-pot" synthesis of complex imidazo[1,2-a]pyridine derivatives from simple starting materials, significantly improving efficiency. bio-conferences.org

Catalyst-Free and Microwave-Assisted Synthesis : Methods that proceed without a catalyst or solvent, or those that use microwave irradiation, offer rapid and efficient routes to these scaffolds, reducing reaction times and environmental impact. bio-conferences.org

Flow Chemistry : The use of continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and facilitating easier scale-up for industrial production.

Electrochemical and Photochemical Methods : These techniques are being explored for their ability to promote unique chemical transformations on the imidazo[1,2-a]pyridine scaffold. bohrium.com

These advanced methodologies not only accelerate the discovery of new analogues but also align with the principles of green chemistry by reducing waste and energy consumption. organic-chemistry.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

While traditional computational methods like molecular docking are well-established, the next frontier in drug design for this compound class is the integration of artificial intelligence (AI) and machine learning (ML). researchgate.net These technologies can revolutionize the discovery process by analyzing vast datasets to identify novel drug candidates and optimize their properties. researchgate.netmednexus.org

Future applications of AI/ML in the context of this compound analogues include:

De Novo Drug Design : Generative AI models can design entirely new molecules with desired therapeutic properties from the ground up, exploring a much wider chemical space than is possible with traditional library screening. crimsonpublishers.com

Predictive Modeling : ML algorithms can build highly accurate Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new analogues based on their chemical structure. researchgate.net

ADMET Prediction : AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize candidates with better drug-like characteristics early in the design phase, thereby reducing late-stage failures. nih.gov

Target Identification : AI can analyze biological data to identify and validate new potential drug targets for the imidazo[1,2-a]pyridine scaffold. crimsonpublishers.com

By integrating these powerful computational tools, researchers can accelerate the design-synthesize-test cycle, making the discovery of new drug candidates more efficient and cost-effective. mednexus.org

Pre-clinical Development and Proof-of-Concept Studies in Relevant Disease Models

The ultimate goal of this research is to translate promising compounds into clinical candidates. This requires rigorous pre-clinical evaluation to establish proof-of-concept in relevant disease models. This phase involves a battery of in vitro and in vivo studies to assess efficacy and pharmacokinetic properties.

A notable example is the pre-clinical development of imidazo[1,2-a]pyridine amides as antituberculosis agents. nih.gov Promising compounds from this series were evaluated for their activity against both extracellular and intracellular forms of M. tuberculosis. nih.gov Further studies included assessing metabolic stability using mouse and human liver microsomes to predict how the compounds would be processed in the body. nih.gov

Successful candidates from these in vitro tests advance to in vivo efficacy studies. For the anti-TB program, a lead compound demonstrated a significant reduction in bacterial load in an acute mouse model of tuberculosis. nih.gov Another analogue displayed a moderate pharmacokinetic profile in rats, including oral bioavailability, which is a critical parameter for a viable drug. nih.gov Similarly, in oncology, imidazo[1,2-a]pyridine derivatives developed as Nek2 and PI3K/mTOR inhibitors have shown significant tumor growth suppression in animal xenograft models without causing apparent toxicity. acs.orgnih.gov

Table 2: Selected Pre-clinical Data for Imidazo[1,2-a]pyridine Analogues
Compound/SeriesDisease ModelAssay TypeKey ResultReference
Telacebec (Q203) Analogue (Compound 8)TuberculosisMicrosomal Stabilityt1/2: 83 min (human), 63 min (mouse) nih.gov
Analogue 20TuberculosisRat Pharmacokinetics (PK)Oral bioavailability: 41%, t1/2: 5.1 h nih.gov
Compound 15aCancer (Colon)In vivo Xenograft Model (HCT116 & HT-29)Significant inhibition of tumor growth with no obvious effect on body weight. acs.org
MBM-17S & MBM-55SCancerIn vivo Xenograft ModelSignificantly suppressed tumor growth in vivo without apparent toxicity. nih.gov

The path forward for analogues of this compound is rich with opportunity. Through the synergistic application of advanced synthesis, multidisciplinary biological evaluation, and powerful computational tools, this versatile scaffold is poised to deliver the next generation of therapies for a range of human diseases.

Q & A

Q. What are the most efficient synthetic routes for 8-methylimidazo[1,2-a]pyridin-2-amine?

A scalable method involves sequential addition of arylamines to nitriles followed by I₂/KI-mediated oxidative cyclization. This approach avoids intermediate purification and achieves high yields (up to 87–94%) under mild conditions . Alternative routes include substitution reactions using ethyl bromopyruvate and halogenated pyridinamines, optimized for minimal waste and industrial applicability .

Q. How is this compound characterized post-synthesis?

Key techniques include:

  • FT-IR and ¹H/¹³C NMR for functional group and structural elucidation.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography (using WinGX/ORTEP) to resolve anisotropic displacement ellipsoids and packing motifs .

Q. What biological activities are associated with this compound?

Imidazo[1,2-a]pyridine derivatives exhibit anxiolytic, antimicrobial, and antitumor properties. For example, 8-methyl derivatives have been screened as Smoothened (SMO) antagonists in pancreatic adenocarcinoma models, showing IC₅₀ values in the low nM range .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for imidazo[1,2-a]pyridine derivatives?

Conflicting data exist on the role of iodine in oxidative cyclization. While reports I₂/KI as essential for C–N bond formation, other studies suggest alternative catalysts (e.g., TsOH in solvent-free conditions) with comparable yields but reduced toxicity . Researchers must balance scalability, purity, and environmental impact when selecting methods.

Q. How can crystallographic data resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

X-ray diffraction via WinGX/ORTEP can distinguish regioisomers and confirm substitution patterns. For instance, used recrystallization from methanol to obtain crystals of a related triazolopyrimidine derivative, enabling precise determination of methyl and trifluoromethyl group orientations .

Q. What strategies improve the bioactivity of this compound derivatives?

  • Isosteric replacement : Substituting the methyl group with trifluoromethyl enhances metabolic stability and target affinity .
  • Conjugation : Attaching chalcone moieties (via HATU-mediated coupling) improves antikinetoplastid activity, as seen in derivatives with IC₅₀ values <10 µM against Trypanosoma cruzi .

Q. How do solvent-free conditions impact the synthesis of imidazo[1,2-a]pyridines?

Solvent-free reactions using TsOH catalysis reduce environmental footprint while maintaining high yields (85–92%). This method is particularly effective for three-component reactions involving pyridin-2-amine and propiolaldehydes, with broad functional group tolerance .

Methodological Considerations

Q. Table 1: Comparison of Synthetic Approaches

MethodCatalyst/ReagentYield (%)Key AdvantageReference
I₂/KI oxidative cyclizationI₂, KI87–94Scalable, no intermediate purification
Substitution reactionsEthyl bromopyruvate87–94Low waste, industrial potential
Solvent-free three-componentTsOH85–92Eco-friendly, high efficiency

Q. Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationExample Use CaseReference
X-ray crystallographyResolve regioisomerismConfirmation of methyl group position
HRMSMolecular weight determinationValidation of trifluoromethyl derivatives
¹H NMRFunctional group analysisDistinguishing amidine intermediates

Data Contradiction Analysis

  • Iodine vs. TsOH Catalysis : While iodine-mediated methods () are well-established for C–N bond formation, solvent-free TsOH approaches () offer comparable efficiency without halogenated reagents. Researchers should evaluate trade-offs between reaction time, catalyst cost, and environmental impact.
  • Biological Activity Variability : Derivatives with trifluoromethyl substituents () show enhanced activity over methyl analogs, but cytotoxicity varies with substitution position. For example, 3-trifluoromethyl derivatives in exhibited transient tumor growth inhibition, suggesting the need for pharmacokinetic optimization .

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